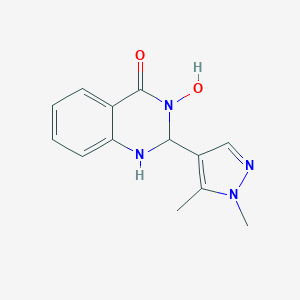![molecular formula C12H9BrO3 B454994 5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-57-9](/img/structure/B454994.png)
5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the CAS Number: 438221-57-9 . It has a molecular weight of 281.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9BrO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2 . This indicates the compound’s molecular structure and can be used to generate a 3D model of the molecule.Wissenschaftliche Forschungsanwendungen
Green Chemistry and Solvent Selection
Research into furan derivatives, including compounds similar to 5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde, highlights their significance in green chemistry, especially in solvent selection for biphasic dehydration of sugars. A study by Esteban, Vorholt, and Leitner (2020) in "Green Chemistry" discusses the valorization of sugars from lignocellulosic biomass to produce furan chemicals like 5-hydroxymethylfurfural (HMF) and furfural. This research emphasizes the importance of selecting environmentally friendly solvents using the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) and solvent guides to improve the efficiency and sustainability of furan production processes Esteban, Vorholt, & Leitner, 2020.
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into valuable furan derivatives is another significant area of application. Chernyshev, Kravchenko, and Ananikov (2017) in "Russian Chemical Reviews" review the advances in synthesizing HMF from plant feedstocks. They discuss the prospects of using HMF and its derivatives for producing a wide range of materials, including monomers, polymers, and fuels. This showcases the potential of furan derivatives as sustainable alternatives to non-renewable hydrocarbon sources Chernyshev, Kravchenko, & Ananikov, 2017.
Biocatalytic Valorization of Furans
The biocatalytic valorization of furans represents a novel approach to utilizing these compounds. Domínguez de María and Guajardo (2017) in "ChemSusChem" explore the potential of enzymes in upgrading furans, despite their inherent instability. This review suggests that biocatalysis could offer a selective and eco-friendly alternative for synthesizing valuable products from furan derivatives, highlighting the promise of biotechnological approaches in furan valorization Domínguez de María & Guajardo, 2017.
Diels-Alder Cycloadditions of Furfural-Based Chemicals
Galkin and Ananikov (2021) in the "International Journal of Molecular Sciences" review the Diels-Alder cycloadditions of furfural-based chemicals, including reactions of furfural derivatives with alkenes. This process is crucial for producing bio-based polymers and materials from renewable resources, demonstrating the versatility of furan derivatives in synthetic organic chemistry and material science Galkin & Ananikov, 2021.
Eigenschaften
IUPAC Name |
5-[(2-bromophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSIOCHELDQBTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235602 |
Source


|
| Record name | 5-[(2-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Bromophenoxy)methyl]furan-2-carbaldehyde | |
CAS RN |
438221-57-9 |
Source


|
| Record name | 5-[(2-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438221-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2-Bromophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B454912.png)
![5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde](/img/structure/B454913.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B454914.png)
![3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B454917.png)

![Ethyl 5-(1-phenylethyl)-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B454921.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454922.png)
![methyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B454924.png)
![4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(4-isopropylphenyl)-6-methylquinoline](/img/structure/B454925.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454926.png)
![Methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B454928.png)
![[4-(Diphenylmethyl)piperazin-1-yl]{6-methyl-2-[4-(propan-2-yl)phenyl]quinolin-4-yl}methanone](/img/structure/B454931.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B454932.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B454933.png)